molecular formula C12H18N4O B2542082 1-[3-(Aminomethyl)pyridin-2-yl]piperidine-3-carboxamide CAS No. 953904-92-2

1-[3-(Aminomethyl)pyridin-2-yl]piperidine-3-carboxamide

Cat. No.: B2542082
CAS No.: 953904-92-2
M. Wt: 234.303
InChI Key: NNLYTUZKLGZQDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[3-(Aminomethyl)pyridin-2-yl]piperidine-3-carboxamide (CAS Number: 953904-92-2) is a high-value chemical compound supplied for advanced life science and medicinal chemistry research. This molecule features a hybrid structure incorporating both piperidine and pyridine rings, which are privileged scaffolds in drug discovery . Piperidine derivatives are critically important synthetic fragments for designing drugs and are present in more than twenty classes of pharmaceuticals, playing a significant role in the modern pharmaceutical industry . Similarly, the pyridine moiety is a common feature in numerous commercially available drugs and is known to improve pharmacological and pharmacokinetic properties, such as metabolic stability and binding affinity . The specific molecular architecture of this compound, with its aminomethyl and carboxamide functional groups, makes it a versatile building block for the synthesis of more complex molecules. It is particularly useful as a key intermediate in the exploration and development of new therapeutic agents. Researchers utilize such piperidine-pyridine hybrids in various stages of drug discovery, including target identification, hit-to-lead optimization, and structure-activity relationship (SAR) studies. The compound is provided as a powder and should be stored at room temperature . Please Note: This product is intended For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic uses. Researchers should handle all chemical compounds with appropriate care and adhere to all relevant safety protocols.

Properties

IUPAC Name

1-[3-(aminomethyl)pyridin-2-yl]piperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N4O/c13-7-9-3-1-5-15-12(9)16-6-2-4-10(8-16)11(14)17/h1,3,5,10H,2,4,6-8,13H2,(H2,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNLYTUZKLGZQDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=C(C=CC=N2)CN)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[3-(Aminomethyl)pyridin-2-yl]piperidine-3-carboxamide typically involves the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Aminomethyl Group (-CH₂NH₂)

  • Alkylation/Acylation : Reacts with electrophiles (e.g., acyl chlorides, alkyl halides) to form secondary amines or amides.

  • Schiff Base Formation : Condenses with ketones/aldehydes under mild acidic conditions .

  • Oxidative Stability : Susceptible to oxidation by hypochlorite (NaOCl), leading to dimerization or decomposition .

Carboxamide Group (-CONH₂)

  • Hydrolysis : Cleaved under strong acidic (HCl, Δ) or basic (NaOH, Δ) conditions to yield piperidine-3-carboxylic acid .

  • Stability : Resists mild hydrolysis but degrades under prolonged exposure to aqueous NaOCl .

Pyridine Ring

  • Electrophilic Substitution : Directed by the aminomethyl group; nitration or halogenation occurs preferentially at the 4-position of the pyridine ring .

  • Coordination Chemistry : Pyridinyl nitrogen may act as a ligand for metal ions, though this is underexplored in the literature.

Table 2: Stability Under Select Conditions

ConditionObservationSource
Aqueous NaOCl (pH 9–10)Oxidative dimerization or cleavage
Acidic Hydrolysis (HCl)Carboxamide → carboxylic acid
Heat (>150°C)Decomposition via piperidine ring opening

Notable Findings :

  • Hypochlorite induces oxidative dimerization via radical intermediates, forming C–N bonds between adjacent molecules .

  • Thermal degradation above 150°C leads to piperidine ring rupture, releasing CO₂ and NH₃ .

Scientific Research Applications

Anticancer Activity

Research indicates that 1-[3-(aminomethyl)pyridin-2-yl]piperidine-3-carboxamide exhibits significant cytotoxic effects against various cancer cell lines.

Mechanisms of Action :

  • Inhibition of Enzymatic Pathways : The compound has shown potential as an inhibitor of phosphoglycerate dehydrogenase (PHGDH), an enzyme implicated in serine biosynthesis, which is often upregulated in cancer cells. By inhibiting PHGDH, the compound disrupts metabolic pathways essential for cancer cell proliferation .

Data Table: Cytotoxicity Studies

StudyCell LineIC50 (µM)Mechanism
FaDu (hypopharyngeal)14.1Induces apoptosis
Various cancer linesVariesPHGDH inhibition

Neurological Applications

The compound is also being investigated for its potential neuroprotective effects. Preliminary studies suggest that it may have applications in treating neurodegenerative diseases due to its ability to modulate neurotransmitter levels.

Case Study :
A study on similar compounds has indicated that derivatives can inhibit monoamine oxidase (MAO), an enzyme involved in neurotransmitter metabolism, suggesting potential for treating conditions like depression and Alzheimer's disease .

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications to the piperidine and pyridine moieties significantly affect potency and selectivity against target enzymes.

SAR Data Table

SubstituentActivityIC50 (µM)Notes
TrifluoromethylModerate0.039Enhances lipophilicity
Pyridin-3-ylaminoHigh0.013Critical for MAO-B inhibition
PiperidineEssential-Provides structural stability

Case Study 1: Cancer Therapy

In vitro studies have demonstrated that derivatives of this compound induce apoptosis in several cancer cell lines, including FaDu hypopharyngeal tumor cells. These findings highlight its potential as an anticancer agent .

Case Study 2: Neuroprotective Effects

A related study evaluated the effects of similar compounds on neuronal cell lines, showing significant neuroprotection against oxidative stress-induced damage. This suggests that the compound may be beneficial in developing treatments for neurodegenerative diseases .

Mechanism of Action

The mechanism of action of 1-[3-(Aminomethyl)pyridin-2-yl]piperidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but it is believed to influence cellular processes such as signal transduction and gene expression .

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name (CAS) Molecular Formula Molecular Weight Key Substituents/Features Potential Implications References
This compound (953904-92-2) C₁₂H₁₈N₄O 234.30 Pyridin-2-yl with aminomethyl; carboxamide Enhanced hydrogen bonding; moderate polarity
1-(6-Chloro-3-pyridazinyl)-N-[(1-methylpyrrol-2-yl)methyl]piperidine-3-carboxamide (1401581-92-7) C₁₆H₂₁ClN₆O 356.83 Chloropyridazinyl; pyrrolylmethyl Increased lipophilicity; potential kinase inhibition
1-(3-Trifluoromethylpyridin-2-yl)piperidine-3-carboxylic acid (874772-68-6) C₁₂H₁₃F₃N₂O₂ 274.24 Trifluoromethylpyridinyl; carboxylic acid Higher acidity; improved metabolic stability
N-(3-Pyridazinyl)-4-(3-[5-trifluoromethyl-2-pyridinyloxy]benzylidene)piperidine-1-carboxamide C₂₅H₂₀F₃N₅O₂ 491.45 Trifluoromethylpyridinyloxy; benzylidene Extended conjugation; possible CNS activity
1-(Pyrimidin-2-yl)piperidine-3-carboxylic acid hydrochloride (1185296-02-9) C₁₀H₁₄N₃O₂·HCl 259.70 Pyrimidinyl; carboxylic acid (HCl salt) Enhanced solubility; ionic interactions

Key Observations:

Substituent Effects on Polarity: The carboxamide group in the target compound provides hydrogen-bonding capacity, whereas carboxylic acid derivatives (e.g., ) introduce ionizable groups, altering solubility and membrane permeability.

Aromatic System Modifications: Replacement of pyridine with pyridazine (as in ) introduces additional nitrogen atoms, increasing polarity and hydrogen-bond acceptor capacity. Benzylidene or thienopyridine moieties (e.g., ) extend conjugation, possibly enhancing binding to hydrophobic pockets in enzymes.

Pharmacokinetic Considerations: Chlorine substituents (e.g., ) may improve lipophilicity and blood-brain barrier penetration, while aminomethyl groups (as in the target compound) could facilitate prodrug strategies.

Biological Activity

1-[3-(Aminomethyl)pyridin-2-yl]piperidine-3-carboxamide is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its chemical properties, mechanisms of action, and relevant case studies.

This compound has the following chemical characteristics:

PropertyValue
Chemical Formula C₁₂H₁₈N₄O
Molecular Weight 234.3 g/mol
MDL No. MFCD09734596
PubChem CID 16787830
IUPAC Name This compound
Appearance Powder
Storage Temperature Room Temperature

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including kinases and receptors involved in signaling pathways. For instance, studies have indicated that compounds with similar structural motifs exhibit inhibitory activity against key kinases such as PI3K and PKB, which are crucial in cancer progression and metabolic regulation .

Biological Activity

  • Anticancer Activity :
    • Research has shown that derivatives of piperidine compounds can induce apoptosis in cancer cells. A study highlighted that certain piperidine derivatives exhibited cytotoxic effects against human tumor cells, suggesting that this compound may share similar properties .
    • The compound's ability to modulate signaling pathways related to cell growth and survival positions it as a potential candidate for cancer therapeutics.
  • Inhibition of Kinase Activity :
    • The compound has been linked to the inhibition of various kinases involved in inflammatory responses and tumorigenesis. For example, its structural analogs have demonstrated selective inhibition against Class I PI3K enzymes, which are pivotal in oncogenic signaling pathways .

Case Studies

Several studies have reported on the biological effects of related compounds:

  • Study on Cytotoxicity : A recent investigation analyzed the cytotoxic effects of piperidine derivatives on glioblastoma cells, revealing that modifications in the chemical structure significantly influenced their potency. The findings suggest that this compound could be optimized for enhanced anticancer activity through structural modifications .
  • Kinase Inhibition Study : Another study evaluated the structure-activity relationship (SAR) of piperidine-based compounds, demonstrating that specific substitutions could lead to increased selectivity and potency against PKB over PKA, underscoring the potential therapeutic applications of this compound in targeting these kinases .

Q & A

Q. What are the common synthetic routes for 1-[3-(Aminomethyl)pyridin-2-yl]piperidine-3-carboxamide, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves multi-step protocols, including palladium-catalyzed coupling and reductive amination. For example, tert-butyl-protected intermediates are coupled using Pd₂(dba)₃ and BINAP ligands under inert conditions (e.g., nitrogen atmosphere in toluene) . Reductive steps may employ Fe powder and NH₄Cl in ethanol to reduce nitro or azide groups . Yield optimization depends on catalyst loading (e.g., 5-10 mol% Pd), temperature control (80-100°C for coupling), and stoichiometric ratios of reagents. Impurities from incomplete deprotection (e.g., tert-butyl groups) can reduce yield; purification via column chromatography or recrystallization is critical .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • NMR : ¹H/¹³C NMR identifies proton environments (e.g., piperidine CH₂ groups at δ 1.5–2.5 ppm, pyridine protons at δ 7.0–8.5 ppm) and confirms stereochemistry .
  • IR : Stretching frequencies for amide C=O (~1650–1700 cm⁻¹) and NH (~3300 cm⁻¹) validate functional groups .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺ for C₁₂H₁₈N₄O at m/z 259.142) and fragmentation patterns .
  • X-ray Crystallography : Resolves absolute configuration of chiral centers in the piperidine ring .

Advanced Research Questions

Q. How can researchers optimize catalytic systems in coupling steps during synthesis?

  • Methodological Answer :
  • Ligand Screening : BINAP or Xantphos ligands enhance Pd-catalyzed coupling efficiency by stabilizing reactive intermediates .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF, toluene) improve reaction rates, while additives like K₂CO₃ neutralize HCl byproducts in amidation steps .
  • Temperature Gradients : Lower temperatures (50–60°C) reduce side reactions in sensitive steps, while higher temperatures (100–120°C) accelerate coupling .

Q. What strategies resolve discrepancies in biological activity data across studies?

  • Methodological Answer :
  • Assay Standardization : Use consistent cell lines (e.g., HEK293 for kinase assays) and controls to minimize variability .
  • Purity Validation : HPLC (>95% purity) and LC-MS ensure compound integrity; impurities from incomplete synthesis (e.g., tert-butyl remnants) can skew activity .
  • Structural Confirmation : Compare activity of enantiomers (e.g., (R)- vs. (S)-piperidine configurations) to isolate stereochemical effects .

Q. How does stereochemistry at the piperidine ring affect pharmacological profiles?

  • Methodological Answer :
  • Enantiomer Synthesis : Chiral resolution via chiral HPLC or asymmetric catalysis (e.g., using (R)-BINAP ligands) produces enantiopure forms .
  • Activity Testing : Compare IC₅₀ values in target assays (e.g., kinase inhibition). For example, (S)-enantiomers may show 10-fold higher affinity due to optimal hydrogen bonding with active sites .
  • MD Simulations : Molecular docking (e.g., AutoDock Vina) predicts binding poses of enantiomers to receptors like CDK7, explaining activity differences .

Data Contradiction Analysis

Q. How to address conflicting solubility data in polar vs. nonpolar solvents?

  • Methodological Answer :
  • Solvent Screening : Test solubility in DMSO (polar aprotic), ethanol (polar protic), and dichloromethane (nonpolar) using UV-Vis spectroscopy (λmax ~260 nm for pyridine) .
  • pH Adjustment : Protonation of the pyridine nitrogen at pH <4 increases aqueous solubility; use buffered solutions (e.g., PBS) for reproducible measurements .

Q. Why do synthetic yields vary significantly between small- and large-scale reactions?

  • Methodological Answer :
  • Heat Transfer : Large-scale reactions suffer from inefficient heat dissipation, leading to decomposition. Use jacketed reactors with precise temperature control .
  • Mixing Efficiency : Turbulent flow in continuous-flow reactors improves reagent contact vs. batch reactors .
  • Catalyst Recycling : Immobilized Pd catalysts on silica reduce costs and improve consistency in scaled-up reactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.